BenchChemオンラインストアへようこそ!

4-((1-Benzylpiperidin-4-yl)oxy)benzamide

Regiochemistry Receptor selectivity Structure-activity relationship

4-((1-Benzylpiperidin-4-yl)oxy)benzamide (CAS 609781-36-4; molecular formula C19H22N2O2; molecular weight 310.39 g/mol) is a synthetic small molecule belonging to the 4-(1-substituted piperidin-4-yloxy) benzamide class. Its core architecture consists of a benzamide moiety connected via an ether linkage to the 4-position of an N-benzylpiperidine ring.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 609781-36-4
Cat. No. B3054537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-Benzylpiperidin-4-yl)oxy)benzamide
CAS609781-36-4
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3
InChIInChI=1S/C19H22N2O2/c20-19(22)16-6-8-17(9-7-16)23-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,20,22)
InChIKeyGYALBIIKGZQWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((1-Benzylpiperidin-4-yl)oxy)benzamide (CAS 609781-36-4): Structural Identity, Scaffold Class, and Procurement Baseline


4-((1-Benzylpiperidin-4-yl)oxy)benzamide (CAS 609781-36-4; molecular formula C19H22N2O2; molecular weight 310.39 g/mol) is a synthetic small molecule belonging to the 4-(1-substituted piperidin-4-yloxy) benzamide class [1]. Its core architecture consists of a benzamide moiety connected via an ether linkage to the 4-position of an N-benzylpiperidine ring. This scaffold class has been systematically investigated for histamine H3 receptor (H3R) antagonist activity, with multiple analogs demonstrating potent in vitro binding affinity [1]. The compound is commercially available from multiple suppliers at purity grades ranging from 95% to ≥98% , and is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Predicted physicochemical properties include a boiling point of 478.8±40.0 °C, density of 1.175±0.06 g/cm³, and pKa of 16.29±0.50 .

Why Generic Substitution of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide (CAS 609781-36-4) with In-Class Analogs Is Not Advisable


Within the 4-(1-substituted piperidin-4-yloxy) benzamide class, small structural modifications produce significant shifts in target affinity and selectivity. The N-benzyl substituent on the piperidine ring is a critical determinant of both binding potency and pharmacokinetic behavior: published structure-activity relationship (SAR) studies demonstrate that varying the N-substituent from cyclobutyl to benzyl to other alkyl/aryl groups modulates H3 receptor binding affinity by orders of magnitude [1]. Furthermore, the position of the ether linkage on the benzamide ring (4- vs. 3- vs. 2-substitution) yields regioisomers with distinct biological profiles—the 3-substituted isomer (CAS 1254475-25-6) has documented activity at the kappa opioid receptor [2], while the 4-substituted architecture featured in this compound aligns with the H3R antagonist pharmacophore [1]. Substituting either the N-benzyl group or the ether connectivity pattern without quantitative justification risks selecting a compound with fundamentally different target engagement, selectivity, and physicochemical properties. The quantitative evidence below establishes the measurable parameters that differentiate this specific compound from its closest analogs.

Quantitative Differentiation Evidence for 4-((1-Benzylpiperidin-4-yl)oxy)benzamide (CAS 609781-36-4) vs. Closest Analogs


Regiochemical Differentiation: 4-Benzylpiperidinyloxy vs. 3-Benzylpiperidinyloxy Benzamide Isomers

The 4-substituted benzamide regioisomer (target compound, CAS 609781-36-4) and the 3-substituted benzamide regioisomer (CAS 1254475-25-6) exhibit divergent biological target profiles. The 3-substituted isomer has documented binding activity at the kappa opioid receptor (KOR) [1], while the 4-substituted architecture aligns with the histamine H3 receptor antagonist pharmacophore characterized by Nirogi et al., where the para-ether linkage to the benzamide is a critical structural requirement for H3R binding [2]. This regiodivergence means that the two isomers are not functionally interchangeable for programs targeting H3R-mediated pathways.

Regiochemistry Receptor selectivity Structure-activity relationship

Linkage Chemistry Differentiation: Ether-Bridged vs. Amide-Bridged 1-Benzylpiperidine Benzamide Scaffolds

The target compound features an ether (-O-) linkage connecting the benzamide phenyl ring to the piperidine scaffold, in contrast to N-(1-benzylpiperidin-4-yl)benzamide (CAS 971-34-6), which employs a direct amide (-NH-CO-) connection at the piperidine 4-position. The ether linkage introduces greater conformational flexibility (5 rotatable bonds in the target compound vs. 4 in the amide analog ) and distinct hydrogen-bonding capacity (the ether oxygen can serve as an H-bond acceptor, while the amide NH in the comparator acts as an H-bond donor). These differences affect both pharmacophore matching and metabolic susceptibility—ether linkages are generally more resistant to amidase-mediated hydrolysis than amide bonds [1].

Linkage chemistry Metabolic stability Conformational flexibility

N-Substituent Structural Differentiation: N-Benzyl vs. N-Unsubstituted Piperidine in the 4-(Piperidinyloxy)benzamide Series

The target compound (CAS 609781-36-4) bears an N-benzyl substituent on the piperidine ring, distinguishing it from the des-benzyl parent scaffold 4-(piperidin-4-yloxy)benzamide (CAS 609781-30-8). In the H3R antagonist SAR series published by Nirogi et al., the nature of the N-substituent on the piperidine ring was a primary driver of binding potency: compounds with N-cyclobutyl or N-isopropyl substituents achieved nanomolar H3R binding affinities [1]. The N-benzyl group increases calculated lipophilicity (cLogP) by approximately 2.5–3.0 log units relative to the unsubstituted piperidine and introduces a pendant aromatic ring capable of engaging an additional hydrophobic sub-pocket within the H3R binding site [1][2].

N-substitution Lipophilicity H3 receptor binding

Commercial Purity Tier Differentiation and Quality Specifications for Procurement Decision-Making

The target compound is available at multiple purity tiers across suppliers, a differentiation factor with direct implications for assay reproducibility and downstream synthetic utility. MolCore offers the compound at NLT 98% purity under ISO-certified quality systems , while Chemenu supplies it at 95% purity . The 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% vs. ≤5%, which is a measurable and procurement-relevant distinction for applications requiring high-confidence single-agent pharmacology or stringent analytical standards.

Purity specification Quality control Supplier comparison

Predicted Storage and Handling Stability: Temperature Sensitivity Differentiation for Laboratory Procurement Planning

The target compound requires refrigerated storage at 2–8°C according to supplier specifications , distinguishing it from more ambient-stable benzamide analogs. This cold-chain requirement is consistent with the compound's predicted physicochemical profile and the presence of the ether linkage, which can be susceptible to oxidative degradation at elevated temperatures. For procurement planning, this imposes specific cold-storage infrastructure requirements not shared by all in-class compounds.

Storage stability Cold chain Laboratory logistics

Evidence-Backed Application Scenarios for 4-((1-Benzylpiperidin-4-yl)oxy)benzamide (CAS 609781-36-4)


Histamine H3 Receptor Antagonist Lead Optimization and SAR Expansion Campaigns

This compound serves as a key N-benzyl-substituted reference point within the 4-(1-substituted piperidin-4-yloxy) benzamide H3R antagonist series characterized by Nirogi et al. [1]. It enables systematic exploration of the N-substituent SAR dimension, where the benzyl group provides a specific lipophilic and steric profile distinct from the cyclobutyl, isopropyl, and other alkyl substituents reported in the primary literature [1]. Procurement of this compound allows medicinal chemistry teams to benchmark H3R binding affinity, functional antagonism, and selectivity against the published data for related N-substituted analogs, directly informing the design of optimized clinical candidates.

Regioisomeric Selectivity Profiling: 4-Position vs. 3-Position Ether Benzamide Pharmacology

The target compound (4-substituted regioisomer) and its 3-substituted counterpart (CAS 1254475-25-6) enable head-to-head pharmacological profiling to delineate regioisomer-dependent receptor selectivity [2]. The 4-substituted isomer maps to the H3R antagonist pharmacophore, while the 3-substituted isomer has documented kappa opioid receptor activity [2]. Parallel procurement and screening of both regioisomers provides unambiguous experimental evidence for target engagement divergence driven solely by the position of the ether linkage on the benzamide ring, a critical control for target-based drug discovery programs.

High-Purity Reference Standard for In Vitro Pharmacology and Analytical Method Development

The ≥98% purity tier available from ISO-certified suppliers positions this compound as a viable reference standard for quantitative in vitro pharmacology assays, including radioligand binding displacement studies, functional cAMP or GTPγS assays at H3R, and CYP inhibition screening panels. The ≤2% maximum impurity burden minimizes the risk of false-positive activity readouts in sensitive biochemical assays , supporting reproducible data generation for lead characterization and regulatory documentation.

Synthetic Building Block for Ether-Linked Benzylpiperidine Library Construction

The compound's primary benzamide group and ether-linked benzylpiperidine scaffold provide two orthogonal diversification handles for parallel library synthesis [3]. The benzamide can be further functionalized via amide coupling or hydrolysis, while the N-benzyl group can be deprotected to reveal a secondary amine for re-diversification. This dual-handle architecture enables the efficient generation of structurally diverse analog libraries for H3R and related GPCR screening cascades, leveraging the established SAR framework from the Nirogi et al. study [1].

Quote Request

Request a Quote for 4-((1-Benzylpiperidin-4-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.